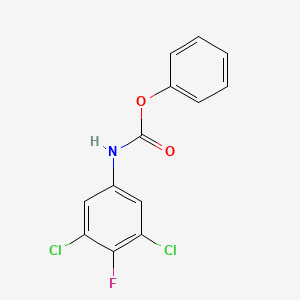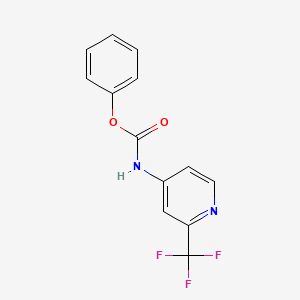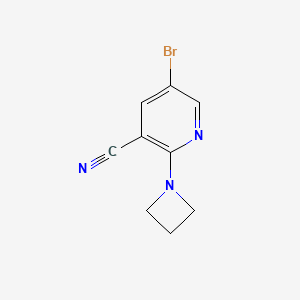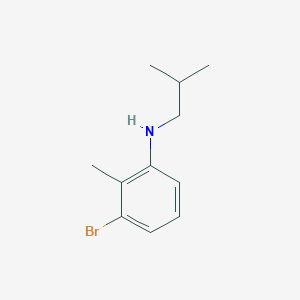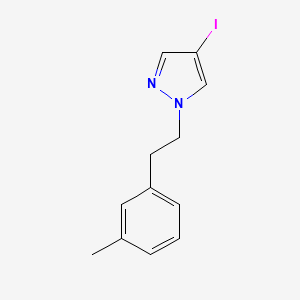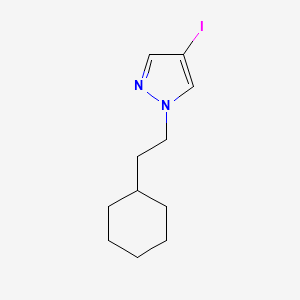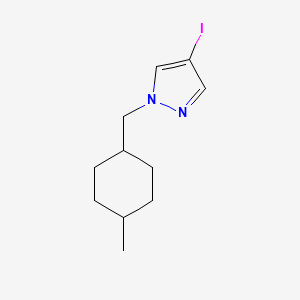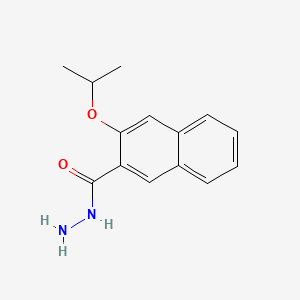
N-(3-Bromo-2-methylphenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-2-methylphenyl)oxetan-3-amine is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an oxetan-3-amine group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized through the bromination of 2-methylphenol followed by amination with oxetan-3-amine.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromo and methyl groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing where reactants are added in stages to control reaction conditions.
Continuous Flow Chemistry: This method can be used to enhance efficiency and safety by continuously feeding reactants through a reactor.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromo group to a hydroxyl group.
Reduction: Reduction reactions can reduce the bromo group to hydrogen.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydroxylated Compounds: Resulting from oxidation reactions.
Hydrogenated Compounds: Resulting from reduction reactions.
Substituted Phenyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: N-(3-Bromo-2-methylphenyl)oxetan-3-amine is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated phenyl compounds on biological systems. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Bromo-2-methylphenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group can influence the compound's binding affinity to receptors, while the oxetan-3-amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)benzamide: Similar in structure but with a benzamide group instead of oxetan-3-amine.
N-(3-Bromo-2-methylphenyl)-3-fluorobenzamide: Similar to the above but with a fluorine atom on the benzamide group.
N-(3-Bromo-2-methylphenyl)-2-furamide: Similar but with a furamide group instead of oxetan-3-amine.
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFBRGEDCHKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
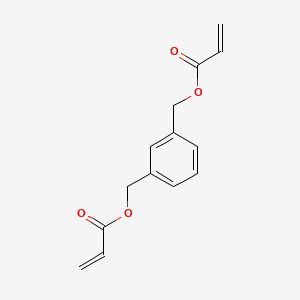
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)
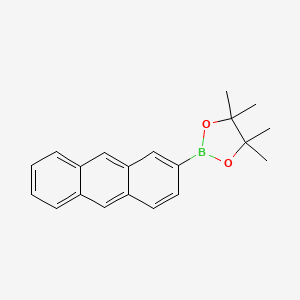
![N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8200937.png)
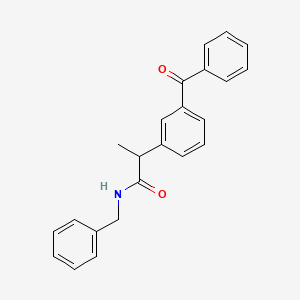
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
